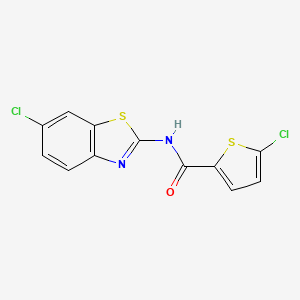

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound features a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group attached to a benzothiazole ring at the 2-position[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ...

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core[_{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions[{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Subsequent chlorination and carboxamide formation steps are then carried out to obtain the final product[{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazoles or thiophenes.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

Industry: In the industrial sector, it can be utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism by which 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

類似化合物との比較

6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide derivatives: These compounds are structurally similar and have been studied for their anti-inflammatory and analgesic properties[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....

N-Benzyl-6-chloro-1,3-benzothiazol-2-amine:

Uniqueness: 5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining thiophene and benzothiazole moieties, which contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. One notable mechanism involves the inhibition of DprE1, an essential enzyme in the biosynthesis of arabinogalactan in mycobacterial cell walls. This inhibition is significant for combating Mycobacterium tuberculosis , the pathogen responsible for tuberculosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound interferes with bacterial cell wall synthesis and protein production, leading to bacterial growth inhibition. In particular, it has shown efficacy against various strains of bacteria, including Mycobacterium species .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as PI3K/Akt. This dual action enhances its therapeutic profile against different cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that modifications at specific positions on the benzothiazole ring can significantly influence bioactivity:

| Modification | Effect on Bioactivity |

|---|---|

| Addition of methyl groups at C-4 and C-7 | Increased potency against Mycobacterium species |

| Substitution at the amide nitrogen | Enhanced selectivity towards cancer cells |

| Removal of chlorine substituents | Decreased antimicrobial activity |

Case Studies

Several studies have focused on evaluating the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. The compound's selectivity index (SI) was also evaluated, indicating a favorable therapeutic window.

- Cytotoxicity Assays : In vitro assays against various cancer cell lines showed that this compound exhibited significant cytotoxic effects, with IC50 values suggesting strong potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a chlorinated thiophene-2-carboxylic acid derivative with a 6-chloro-1,3-benzothiazol-2-amine precursor. Key steps include:

- Activation : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .

- Critical Parameters : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) prevent side reactions like hydrolysis of the benzothiazole ring .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from thiophene (δ 6.8–7.2 ppm) and benzothiazole (δ 7.5–8.1 ppm) protons .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and isotopic patterns for chlorine atoms .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can conflicting data on the compound’s anticancer efficacy across studies be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects that may explain variability .

- Synergistic Studies : Combine with known chemotherapeutics (e.g., doxorubicin) to assess potentiation effects .

Q. What strategies are effective in improving the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Co-crystallize with methanesulfonic acid to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free base) .

- Prodrug Design : Introduce ester groups at the amide nitrogen, which hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on optimizing halogen bonds between Cl substituents and hydrophobic pockets .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC₅₀ values to prioritize synthetic targets .

Q. Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

- Methodological Answer :

- Strain Variability : Test across clinically resistant isolates (e.g., MRSA) and standard ATCC strains to assess spectrum .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may exhibit 10–100x higher MICs due to reduced compound penetration .

- Check Purity : HPLC analysis (≥98% purity) ensures observed activity is not due to impurities .

Q. How to address discrepancies in crystallographic data for polymorphic forms of the compound?

- Methodological Answer :

- SHELX Refinement : Use anisotropic displacement parameters and TWIN commands to resolve overlapping peaks in twinned crystals .

- PXRD Comparison : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated data from CIF files to identify dominant polymorphs .

Q. Tables for Key Data

特性

IUPAC Name |

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILIPPMGXCVTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。